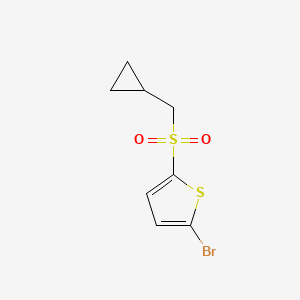

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

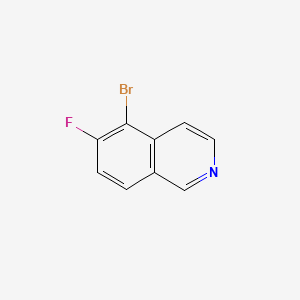

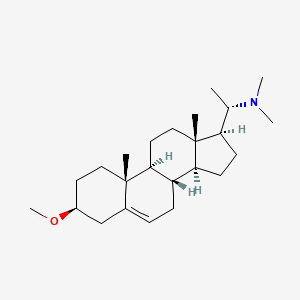

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is a chemical compound with the molecular formula C8H9BrO2S2 . It has an average mass of 281.19 Da and a monoisotopic mass of 265.907074 Da . This compound is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a cyclopropylmethylsulfonyl group, and two oxygen atoms .科学的研究の応用

Palladium-Catalyzed Arylation of Thiophenes

Palladium-catalyzed direct arylation at the C5 of thiophenes bearing SO2R substituents at C3 has been demonstrated, showcasing the utility of thiophene derivatives in coupling reactions to produce 5-arylated thiophene-3-sulfonic amides or esters. This methodology provides a versatile approach for the regiospecific functionalization of thiophenes, potentially useful for synthesizing complex thiophene-based molecules for materials science and pharmaceutical applications (Bheeter, Bera, & Doucet, 2013).

CuI/TMEDA-catalyzed Annulation for Benzo[b]thiophenes Synthesis

A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This process exemplifies the utility of bromo-substituted thiophenes in constructing heterocyclic compounds, which are crucial in drug discovery and materials chemistry (Sun et al., 2011).

Development of Acyl Sulfonamide Anti-Proliferative Agents

The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a compound with anti-proliferative properties, highlights the pharmaceutical applications of bromo-substituted thiophenes. This work underscores the importance of thiophene derivatives in the development of new therapeutics (Yates et al., 2009).

Tandem Transformations for Sulfonamide Derivatives Synthesis

Research into the reactions of bromo-substituted β-(methylsulfonyl)styrenes has led to the formation of sulfonyl-substituted cyclopropanes and thiophene S,S-dioxide derivatives. Such studies are indicative of the synthetic versatility of thiophene derivatives, offering pathways to novel compounds with potential application in various domains including medicinal chemistry and material sciences (Vasin et al., 2014).

Nickel(II)-Catalyzed Cross-Coupling Polycondensation

The nickel(II)-catalyzed cross-coupling polycondensation of thiophene derivatives through C–S bond cleavage to produce regioregular polythiophenes represents an important method for the synthesis of conjugated polymers. This process is crucial for the development of materials with applications in organic electronics and photovoltaics (Tamba et al., 2014).

Safety And Hazards

特性

IUPAC Name |

2-bromo-5-(cyclopropylmethylsulfonyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNAKCNIDFVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)

![Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)